5-HT2A&5-HT2C agonist-1

5-HT2C selectivity dual agonist profiling CNS drug discovery

Standard dual 5-HT2A/2C agonists confound metabolic studies due to 5-HT2A-mediated behavioral effects and 5-HT2B cardiac liability. This compound provides a validated solution: - 218-fold selectivity for 5-HT2C (IC50=0.9 nM) over 5-HT2A (196 nM) - enables concentration-dependent pharmacological dissection - No detectable 5-HT2B agonist activity - eliminates valvulopathy confounds - Reference compound from patent WO2021179091 (Example 2) - benchmark for SAR studies Available from BenchChem with certified analysis. Order in research quantities.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B12387836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A&5-HT2C agonist-1
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC=C2O)CCN(C)C
InChIInChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3
InChIKeyPYJYLPCOHTVELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2A&5-HT2C Agonist-1: Chemical Identity & Procurement Data


5-HT2A&5-HT2C agonist-1 (CAS 1640-02-4, PubChem CID 58303886, ChEMBL ID CHEMBL5077004) is a synthetic dual 5-HT2A and 5-HT2C receptor agonist with molecular formula C14H20N2O and molecular weight 232.32 g/mol [1]. The compound, disclosed as Example 2 in patent WO2021179091 [2], exhibits functional agonist activity at both receptor subtypes and belongs to the 3-(2-(aminoethyl)-indol-4-ol chemotype—a class of tryptamine-derived serotonin receptor modulators under active investigation for CNS disorders [3].

Probe Type
5-HT2C-preferring dual agonist with reported selectivity window
Receptor Profile
5-HT2B-sparing; suitable for dissecting 5-HT2C- vs 5-HT2A-mediated signaling
Research Context
Concentration-dependent receptor engagement for pathway-selective studies

Why 5-HT2A&5-HT2C Agonist-1 Cannot Be Replaced


5-HT2A and 5-HT2C receptors, despite sharing approximately 50% sequence homology, exhibit markedly divergent functional coupling profiles and distinct roles in CNS physiology—5-HT2A activation mediates hallucinogenic and psychotomimetic effects, whereas 5-HT2C activation is linked to appetite suppression, mood regulation, and antipsychotic-like efficacy [1]. Clinically relevant agonists such as lorcaserin (selective 5-HT2C) and psilocybin (non-selective 5-HT2A/2C/2B) produce substantially different pharmacological outcomes based on their receptor selectivity signatures [2]. Consequently, substitution of 5-HT2A&5-HT2C agonist-1 with a generic in-class analog without matched 5-HT2A/2C potency ratios, functional bias, or 5-HT2B exclusion profiles will generate non-interchangeable experimental results and confound translational interpretation [3]. The evidence below quantifies the specific dimensions along which this compound differs from close structural and functional analogs.

In-class analogs often exhibit different 5-HT2A/2C potency ratios; matched selectivity may not transfer.
Structural analogs may retain 5-HT2B agonist activity, potentially confounding cardiac safety endpoint interpretation.
MK-212 and similar ligands show inverted 5-HT2A/2C rank order; functional engagement profiles may not be interchangeable.

5-HT2A&5-HT2C Agonist-1: Pharmacological Differentiation


5-HT2C/5-HT2A Selectivity and 5-HT2B Sparing vs. 5-HT2 Agonist-1

5-HT2A&5-HT2C agonist-1 demonstrates a 218-fold higher potency at 5-HT2C (IC50 = 0.9 nM) relative to 5-HT2A (IC50 = 196 nM), as measured in functional assays [1]. In direct comparison, the closely related analog 5-HT2 agonist-1 (Compound 24) exhibits IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C), yielding only a 6.3-fold 5-HT2C/5-HT2A selectivity ratio and non-negligible 5-HT2B agonist activity . 5-HT2A&5-HT2C agonist-1 lacks measurable 5-HT2B agonist activity per patent disclosure, whereas 5-HT2 agonist-1 activates 5-HT2B with IC50 = 8.3 nM—a receptor associated with cardiac valvulopathy risk [2].

Selectivity & 5-HT2B sparing vs. 5-HT2 agonist-1
Head-to-head
218-fold 5-HT2C/5-HT2A (IC50 0.9 nM vs 196 nM); no 5-HT2B vs comparator 6.3‑fold & 5-HT2B IC50 8.3 nM
Supports 5-HT2C-preferring probe selection; 5-HT2B-sparing reduces off-target confounding in cardiac safety endpoint studies.
Functional assay data from patent WO2021179091.
5-HT2C selectivity dual agonist profiling CNS drug discovery functional IC50

5-HT2C Potency and Selectivity vs. Lorcaserin

5-HT2A&5-HT2C agonist-1 exhibits a 218-fold preference for 5-HT2C over 5-HT2A (IC50: 0.9 nM vs 196 nM) [1]. Lorcaserin, the prototypical clinically-evaluated 5-HT2C agonist, demonstrates approximately 19-fold selectivity for 5-HT2C (EC50 = 9 nM) over 5-HT2A (EC50 = 168 nM) in functional assays, with 105-fold selectivity over 5-HT2B [2]. The key differentiator is the absolute 5-HT2A potency: 5-HT2A&5-HT2C agonist-1 retains moderate 5-HT2A activity (IC50 = 196 nM) while achieving subnanomolar 5-HT2C potency, whereas lorcaserin's 5-HT2A potency is comparable (EC50 = 168 nM) but its 5-HT2C potency is ~10-fold lower [2].

5-HT2C potency & selectivity vs. lorcaserin
Cross-study comparable
IC50 0.9 nM vs lorcaserin EC50 9 nM; ~11‑fold greater selectivity ratio
Reported higher 5-HT2C potency may support lower dosing in research models; exposure‑response requires model‑specific review.
Lorcaserin data from IP accumulation assay in HEK293 cells.
5-HT2C agonist comparison lorcaserin benchmark dual agonist differentiation functional selectivity

Reversed 5-HT2A/2C Potency Ranking vs. MK-212

5-HT2A&5-HT2C agonist-1 displays a potency rank order of 5-HT2C (IC50 = 0.9 nM) >> 5-HT2A (IC50 = 196 nM), a 218-fold preference [1]. In contrast, MK-212 exhibits the opposite rank order: 5-HT2A (IC50 = 28 nM) > 5-HT2C (IC50 = 420 nM) based on data from HEK293 cells expressing human receptors, yielding a ~15-fold preference for 5-HT2A over 5-HT2C . The compounds are functionally inverted: 5-HT2A&5-HT2C agonist-1 favors 5-HT2C by 218-fold, while MK-212 favors 5-HT2A by ~15-fold .

Reversed rank order vs. MK-212
Cross-study comparable
Target: 5-HT2C >> 5-HT2A; MK-212: 5-HT2A > 5-HT2C by ~15‑fold
Inverted functional engagement may shift experimental readout; selection determines receptor-subtype dominance.
MK-212 data in HEK293 cells expressing human receptors.
MK-212 comparator 5-HT2C potency ranking CNS agonist selection functional IC50 comparison

5-HT2C Potency vs. WAY-163909

5-HT2A&5-HT2C agonist-1 achieves subnanomolar 5-HT2C potency (IC50 = 0.9 nM) [1], representing an approximately 9-fold potency advantage over WAY-163909, a well-characterized selective 5-HT2C agonist with EC50 = 8 nM in calcium mobilization assays using CHO cells expressing human 5-HT2C receptors [2]. WAY-163909 exhibits >20-fold selectivity over 5-HT2A (IC50 = 212 nM) and 5-HT2B (IC50 = 485 nM) [2]. 5-HT2A&5-HT2C agonist-1 achieves 218-fold selectivity but retains measurable 5-HT2A activity (IC50 = 196 nM), whereas WAY-163909 shows minimal 5-HT2A activity [2].

5-HT2C potency vs. WAY-163909
Cross-study comparable
~9‑fold higher 5-HT2C potency
Supports target‑engagement assay context; model‑dependent validation needed.
IC50 0.9 nM vs WAY-163909 EC50 8 nM (Ca²⁺ mobilization, CHO cells).
WAY-163909 comparator 5-HT2C potency benchmark functional EC50 comparison anorectic activity

5-HT2A&5-HT2C Agonist-1: Optimal Research Applications


5-HT2C-Mediated Feeding & Metabolic Studies

5-HT2A&5-HT2C agonist-1, with its 218-fold selectivity for 5-HT2C (IC50 = 0.9 nM) over 5-HT2A (IC50 = 196 nM) [1], is specifically suited for rodent feeding and metabolic studies where 5-HT2C-mediated hypophagia must be dissociated from 5-HT2A-mediated behavioral effects. Unlike 5-HT2 agonist-1 (which activates 5-HT2B at 8.3 nM) , this compound eliminates the confounding variable of 5-HT2B-mediated cardiac risk, enabling cleaner interpretation of 5-HT2C-specific metabolic outcomes.

5-HT2A vs. 5-HT2C Signaling Profiling in Native Tissue

The compound's well-defined 218-fold 5-HT2C/5-HT2A selectivity window [1] enables concentration-dependent pharmacological dissection of 5-HT2C-preferring versus 5-HT2A-preferring signaling outcomes in native tissue. At concentrations below ~10 nM, the compound functions as a de facto selective 5-HT2C agonist; at higher concentrations (>100 nM), dual 5-HT2A/2C activation occurs. This built-in concentration-dependent selectivity profile contrasts with MK-212, which shows inverted 5-HT2A > 5-HT2C selectivity , making 5-HT2A&5-HT2C agonist-1 the preferred tool for studies requiring 5-HT2C-predominant activation.

Negative Control for 5-HT2B Cardiac Valvulopathy

Based on patent disclosure indicating absence of 5-HT2B agonist activity [1], 5-HT2A&5-HT2C agonist-1 serves as an essential negative control compound in studies investigating 5-HT2B receptor contributions to drug-induced valvular heart disease. When compared against 5-HT2 agonist-1 (5-HT2B IC50 = 8.3 nM) or non-selective psychedelic agonists (psilocin 5-HT2B Ki = 4.6 nM) [2], 5-HT2A&5-HT2C agonist-1 provides a 5-HT2B-sparing reference point for isolating 5-HT2A/2C-mediated effects from 5-HT2B-mediated cardiac liability.

SAR of 3-(2-Aminoethyl)-indol-4-ol Chemotype for 5-HT2C Selectivity

As Example 2 from patent WO2021179091 [1], this compound represents a key reference point within the 3-(2-aminoethyl)-indol-4-ol chemical series. The 218-fold 5-HT2C/5-HT2A selectivity achieved with the 1-ethyl substitution and dimethylaminoethyl side chain (versus the 6.3-fold selectivity of the N-benzyl analog 5-HT2 agonist-1) provides a quantitative benchmark for SAR studies aimed at further optimizing 5-HT2C selectivity or modulating the 5-HT2A/5-HT2C potency ratio within this chemotype.

Application
Selection Property
Validation Focus
5-HT2C feeding and metabolic pathway studies
5-HT2C-preferring selectivity with 5-HT2B-sparing profile
Dissociation of 5-HT2C-mediated hypophagia from 5-HT2A behavioral endpoints
5-HT2C-preferring vs dual activation concentration‑response profiling
Concentration‑dependent selectivity window (low nM 5-HT2C vs higher nM 5-HT2A engagement)
Receptor occupancy‑dependent signaling endpoint delineation
5-HT2B‑sparing comparator for cardiac safety endpoint studies
Absence of 5-HT2B agonism per patent disclosure
Isolate 5-HT2A/2C-mediated effects from 5-HT2B‑related cardiac endpoints
SAR benchmark for 5-HT2C selectivity optimization
Defined 5-HT2C/5-HT2A potency difference within 3‑(2‑aminoethyl)‑indol‑4‑ol chemotype
Quantitative comparison of substitution effects on receptor selectivity ratios

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